molecular formula C20H32N2O3S B4285511 3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide

Cat. No.: B4285511
M. Wt: 380.5 g/mol
InChI Key: YPTTZXLNNQCMQJ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclopentyl group, a dipropylamino group, and a sulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide involves several steps, including the formation of the sulfonamide linkage and the introduction of the cyclopentyl and dipropylamino groups. The synthetic route typically starts with the preparation of the sulfonyl chloride derivative, which is then reacted with the appropriate amine to form the sulfonamide. The cyclopentyl group is introduced through a cyclization reaction, and the final product is obtained after purification and characterization .

Chemical Reactions Analysis

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in cells, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-3-15-22(16-4-2)26(24,25)19-12-10-18(11-13-19)21-20(23)14-9-17-7-5-6-8-17/h10-13,17H,3-9,14-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTTZXLNNQCMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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